molecular formula C4H8AsClS2 B13804260 Bis(methylthio)(2-chlorovinyl)arsine

Bis(methylthio)(2-chlorovinyl)arsine

Cat. No.: B13804260
M. Wt: 230.6 g/mol
InChI Key: NJKRWVWIAQCGSF-UHFFFAOYSA-N
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Description

Bis(methylthio)(2-chlorovinyl)arsine is an organoarsenic compound with the chemical formula C4H8AsClS2.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(methylthio)(2-chlorovinyl)arsine typically involves the reaction of arsenic trichloride with methyl mercaptan and 2-chlorovinyl compounds under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and ensure the purity of the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle the toxic and reactive intermediates safely. The reaction conditions are optimized to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

Bis(methylthio)(2-chlorovinyl)arsine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various arsenic-containing compounds, such as arsenic trichloride, arsenic oxides, and substituted organoarsenic compounds .

Scientific Research Applications

Bis(methylthio)(2-chlorovinyl)arsine has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for other organoarsenic compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in targeting specific molecular pathways.

    Industry: It is used in the production of specialized chemicals and materials

Mechanism of Action

The mechanism of action of Bis(methylthio)(2-chlorovinyl)arsine involves its interaction with cellular components, particularly proteins and enzymes. The compound can bind to thiol groups in proteins, leading to the inhibition of enzyme activity and disruption of cellular functions. This interaction is mediated through the formation of covalent bonds between the arsenic atom and the thiol groups .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its ability to undergo various chemical reactions and interact with biological molecules makes it a valuable compound for research and industrial purposes .

Properties

Molecular Formula

C4H8AsClS2

Molecular Weight

230.6 g/mol

IUPAC Name

2-chloroethenyl-bis(methylsulfanyl)arsane

InChI

InChI=1S/C4H8AsClS2/c1-7-5(8-2)3-4-6/h3-4H,1-2H3

InChI Key

NJKRWVWIAQCGSF-UHFFFAOYSA-N

Canonical SMILES

CS[As](C=CCl)SC

Origin of Product

United States

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